4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O It features a benzaldehyde moiety substituted with a methyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methylbenzaldehyde with 1H-pyrazole. One common method includes the use of hydrazine derivatives and aldehydes under mild conditions to form pyrazole intermediates, which are then further reacted to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions has been reported for the synthesis of related pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 4-Methyl-3-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-Methyl-3-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The pyrazole ring is known to interact with various proteins, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a different position of the methyl group.
4-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde: Another isomer with the methyl group on the pyrazole ring.
3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar compound with the methyl group on the benzene ring.
Uniqueness
4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methyl-3-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-3-4-10(8-14)7-11(9)13-6-2-5-12-13/h2-8H,1H3 |
InChI Key |
ZIRHAWNMKKSUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.